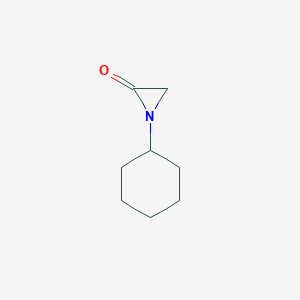
1-Cyclohexylaziridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexylaziridin-2-one is a cyclic organic compound characterized by a three-membered ring containing nitrogen. This compound is part of the aziridine family, known for their significant ring strain and reactivity. The cyclohexyl group attached to the aziridine ring enhances its stability and modifies its reactivity, making it a valuable compound in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexylaziridin-2-one can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethylene oxide under basic conditions. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to facilitate the ring closure.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexylaziridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of cyclohexylamines.
Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form different amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Strong nucleophiles like sodium azide or amines are used, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Cyclohexylamines
Substitution: Various amine derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Cyclohexylaziridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclohexylaziridin-2-one involves its ability to undergo ring-opening reactions, which makes it highly reactive. The aziridine ring strain facilitates nucleophilic attack, leading to the formation of various products. This reactivity is harnessed in different applications, from polymer synthesis to drug development.
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound, known for its high reactivity and use in polymer chemistry.
Oxazolidinones: Structurally similar but with an oxygen atom in the ring, used as antibiotics.
Cyclohexylamine: A simpler amine derivative with different reactivity and applications.
Uniqueness: 1-Cyclohexylaziridin-2-one stands out due to its unique combination of the aziridine ring and the cyclohexyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring specific reactivity profiles, such as targeted drug synthesis and specialized polymer production.
Eigenschaften
CAS-Nummer |
606135-85-7 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-cyclohexylaziridin-2-one |
InChI |
InChI=1S/C8H13NO/c10-8-6-9(8)7-4-2-1-3-5-7/h7H,1-6H2 |
InChI-Schlüssel |
JMVTVXVOECATPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
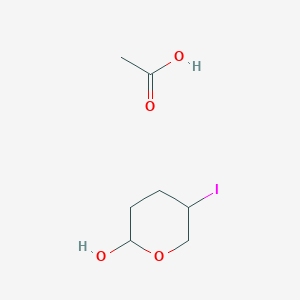
![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)

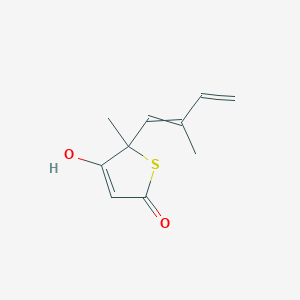
![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)
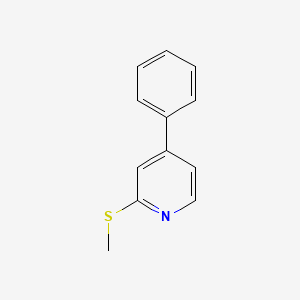
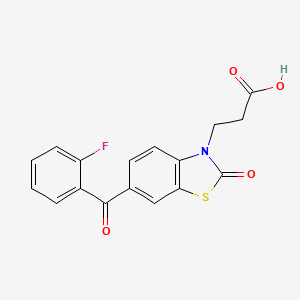

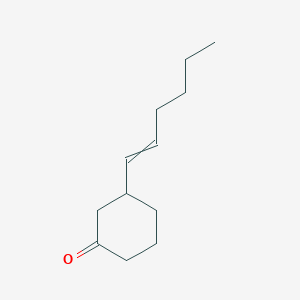
![4-[Bis(2-hexyloctyl)amino]benzaldehyde](/img/structure/B12584820.png)
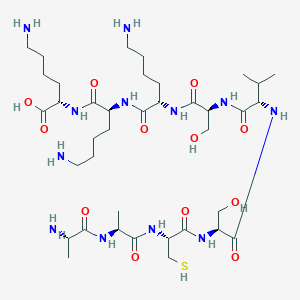
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12584832.png)
